

In-Depth Technical Guide: 2-Chlorotetrafluoropropionyl Bromide

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Compound of Interest

Compound Name: 2-Chlorotetrafluoropropionyl
bromide

Cat. No.: B1351132

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CAS Number: 261503-70-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorotetrafluoropropionyl bromide is a halogenated acyl bromide of interest in synthetic organic chemistry. Its structure, featuring both chlorine and fluorine atoms on a short alkyl chain, as well as a reactive acyl bromide functional group, suggests its potential as a versatile building block for the introduction of fluorinated moieties into complex molecules. Such fluorinated compounds are of significant interest in medicinal chemistry and materials science due to the unique electronic and steric properties conferred by fluorine atoms, which can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

This technical guide provides a summary of the currently available information on **2-Chlorotetrafluoropropionyl bromide**, including its chemical and physical properties. Due to the limited availability of detailed experimental data in the public domain for this specific compound, this guide also presents plausible synthetic and reactive pathways based on established principles of organic chemistry for structurally related molecules.

Chemical and Physical Properties

The quantitative data available for **2-Chlorotetrafluoropropionyl bromide** is limited and primarily derived from chemical supplier catalogs. A summary of these properties is presented in Table 1.

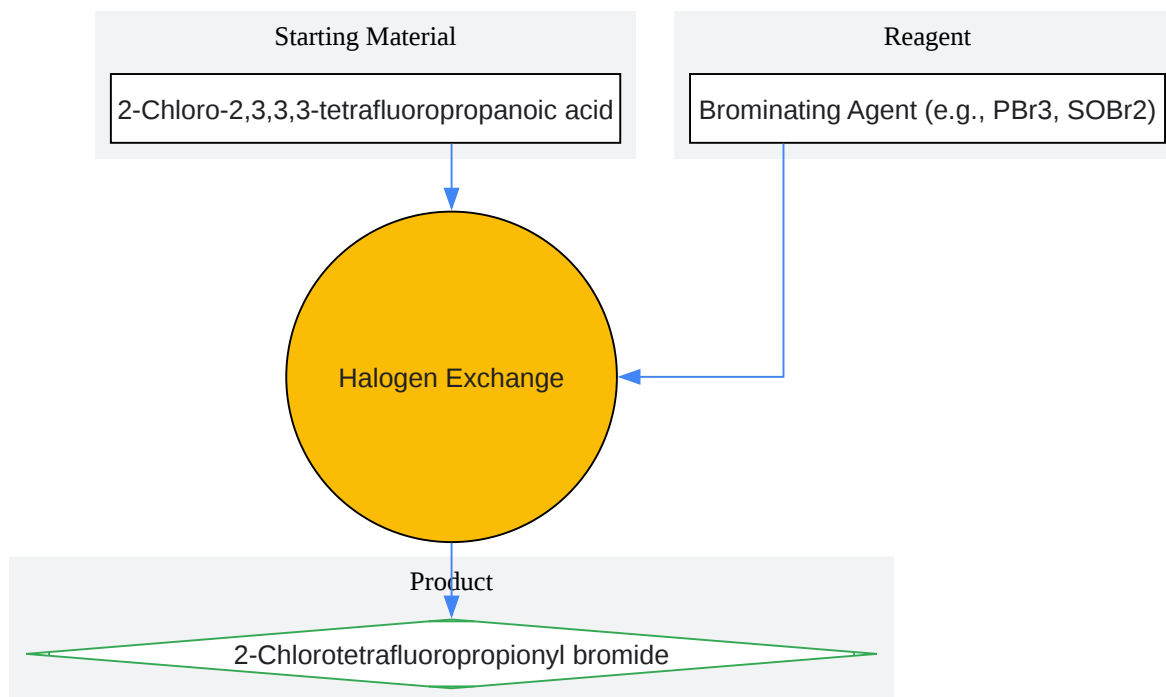
Table 1: Physical and Chemical Properties of **2-Chlorotetrafluoropropionyl Bromide**

Property	Value	Source
CAS Number	261503-70-2	Public Chemical Databases
Molecular Formula	C ₃ ClF ₄ OBr	Calculated
Molecular Weight	243.38 g/mol	Calculated
SMILES	FC(F)(F)C(F)(Cl)C(=O)Br	Public Chemical Databases
Purity	Typically ≥95%	Commercial Supplier Data
MDL Number	MFCD00155716	Commercial Supplier Data

Note: Detailed experimental data on properties such as boiling point, melting point, density, and spectral data (NMR, IR, MS) are not readily available in published literature.

Potential Synthetic Pathways

While a specific, detailed experimental protocol for the synthesis of **2-Chlorotetrafluoropropionyl bromide** is not publicly documented, a plausible synthetic route can be conceptualized based on standard organic transformations. A potential pathway could involve the bromination of a suitable carboxylic acid precursor.



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Caption: Plausible synthesis of **2-Chlorotetrafluoropropionyl bromide**.

Experimental Protocol Considerations:

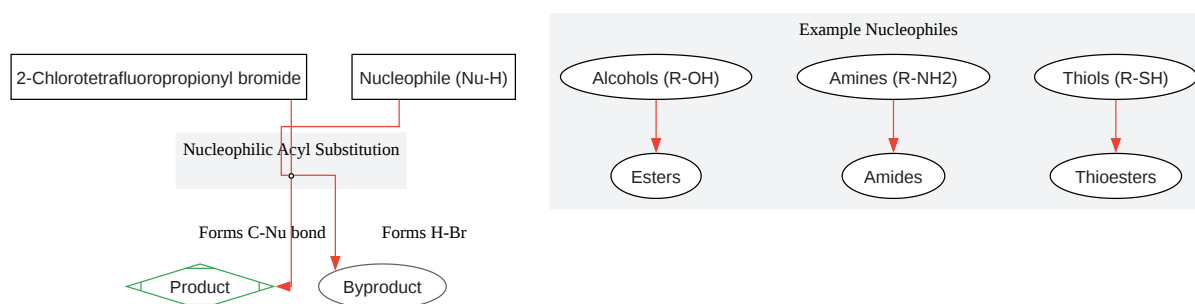
A general procedure for such a transformation would likely involve the following steps:

- **Reaction Setup:** The starting carboxylic acid would be charged into a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl bromide product.
- **Reagent Addition:** A suitable brominating agent, such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂), would be added cautiously, likely at a reduced temperature to control the initial exotherm.

- **Reaction Conditions:** The reaction mixture would then be stirred, potentially with gentle heating, for a period sufficient to ensure complete conversion. The progress of the reaction could be monitored by techniques such as IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the C=O stretch of the acyl bromide).
- **Workup and Purification:** Upon completion, the product would be isolated from the reaction mixture. This would typically involve distillation to separate the volatile acyl bromide from non-volatile byproducts.

Reactivity and Potential Applications

As an acyl bromide, **2-Chlorotetrafluoropropionyl bromide** is expected to be a reactive electrophile, readily undergoing nucleophilic acyl substitution reactions. This reactivity makes it a potentially valuable reagent for introducing the 2-chloro-tetrafluoropropionyl group into various molecules.



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Caption: General reactivity of **2-Chlorotetrafluoropropionyl bromide**.

Key Applications in Drug Development:

- **Ester and Amide Formation:** The most common reactions would involve the treatment of **2-Chlorotetrafluoropropionyl bromide** with alcohols or amines to form the corresponding esters and amides. In drug development, the introduction of a fluorinated acyl group can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.
- **Friedel-Crafts Acylation:** It could also be used as an acylating agent in Friedel-Crafts reactions with aromatic compounds to introduce the fluorinated ketone moiety.

Experimental Protocol for a General Acylation Reaction:

- **Reactant Preparation:** A solution of the nucleophile (e.g., an alcohol or amine) and a non-nucleophilic base (e.g., pyridine or triethylamine) in an aprotic solvent (e.g., dichloromethane or diethyl ether) would be prepared in a dry reaction flask under an inert atmosphere and cooled in an ice bath.
- **Reagent Addition:** A solution of **2-Chlorotetrafluoropropionyl bromide** in the same solvent would be added dropwise to the cooled solution of the nucleophile.
- **Reaction Monitoring:** The reaction would be stirred at a low temperature and gradually allowed to warm to room temperature. The progress could be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Quenching and Workup:** Once the reaction is complete, it would be quenched by the addition of water or a dilute aqueous acid. The organic layer would be separated, washed with brine, dried over an anhydrous salt (e.g., MgSO_4 or Na_2SO_4), and the solvent removed under reduced pressure.
- **Purification:** The crude product would then be purified, typically by column chromatography on silica gel.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **2-Chlorotetrafluoropropionyl bromide** is not widely available, general precautions for handling reactive acyl halides should be strictly followed:

- **Handling:** All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
- **Reactivity Hazards:** Acyl bromides are corrosive and react violently with water and other protic solvents, releasing hydrogen bromide gas, which is also corrosive and toxic. They are lachrymatory and can cause severe burns to the skin, eyes, and respiratory tract.
- **Storage:** The compound should be stored in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, amines, and strong bases.

Conclusion

2-Chlorotetrafluoropropionyl bromide is a potentially useful, though not extensively documented, fluorinated building block for organic synthesis. Its high reactivity as an acyl bromide suggests its utility in introducing the 2-chloro-tetrafluoropropionyl moiety into a variety of substrates. The presence of both chlorine and a trifluoromethyl group offers multiple sites for potential further transformations. Researchers and drug development professionals interested in utilizing this compound should proceed with caution, relying on established protocols for similar reactive acyl halides, and should perform small-scale trial reactions to determine optimal conditions. Further research into the synthesis, reactivity, and spectroscopic characterization of this compound would be beneficial to the wider scientific community.

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